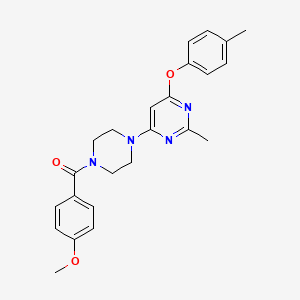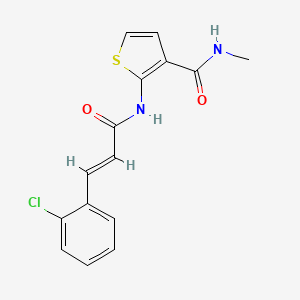
N-(4-isopropylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-isopropylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide, also known as ITA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. ITA is a thiazole-based compound that possesses unique chemical and biological properties that make it a promising candidate for further research and development.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
A study by Gull et al. (2016) on similar compounds, specifically N-(6-arylbenzo[d]thiazol-2-yl)acetamides, details the synthesis process involving C-C coupling methodology. These compounds were evaluated for antioxidant, haemolytic, antibacterial, and urease inhibition activities. Remarkably, they demonstrated significant activity in urease inhibition, surpassing the standard used in the study. Molecular docking studies provided insights into the urease inhibition mechanism, highlighting the importance of H-bonding with the enzyme for its inhibition (Gull et al., 2016).
Corrosion Inhibition
Yıldırım and Çetin (2008) explored the synthesis of acetamide derivatives, including those with long alkyl side chains, for their potential as corrosion inhibitors. These compounds exhibited promising inhibition efficiencies in both acidic and oil medium environments, suggesting their application in protecting metals against corrosion (Yıldırım & Çetin, 2008).
Antagonistic Properties
A study by Duplantier et al. (2001) on derivatives of LDV, including isoxazolyl, oxazolyl, and thiazolylpropionic acid, identified them as potent antagonists of the α4β1 integrin. These compounds showed efficacy in an allergic mouse model, suggesting their utility in treating allergic responses and potentially other conditions mediated by α4β1 integrin (Duplantier et al., 2001).
Antitumor Activity
The synthesis and evaluation of benzothiazole derivatives bearing different heterocyclic rings for antitumor activity were conducted by Yurttaş et al. (2015). These compounds were tested against various human tumor cell lines, showing considerable anticancer activity against some cancer cell types (Yurttaş et al., 2015).
Antimicrobial and Antifungal Activities
A study by Darwish et al. (2014) synthesized heterocyclic compounds incorporating a sulfamoyl moiety, demonstrating promising antimicrobial and antifungal activities. This versatility in chemical synthesis and biological application underscores the potential utility of similar acetamide derivatives in developing new antimicrobial agents (Darwish et al., 2014).
Eigenschaften
IUPAC Name |
2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2S/c1-14(2)16-6-10-17(11-7-16)23-20(27)12-19-13-29-22(25-19)26-21(28)24-18-8-4-15(3)5-9-18/h4-11,13-14H,12H2,1-3H3,(H,23,27)(H2,24,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYGHLHWVISKKSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-isopropylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

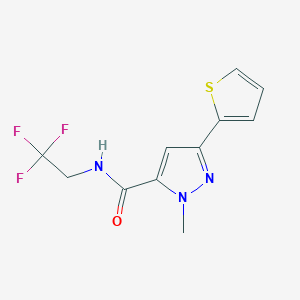
![3-[(4-chlorophenyl)(morpholin-4-yl)methyl]-2-phenyl-1H-indol-1-ol](/img/structure/B2876727.png)
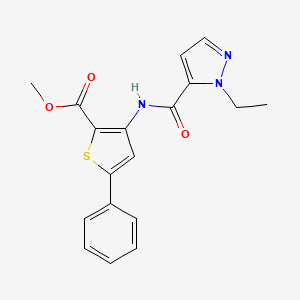
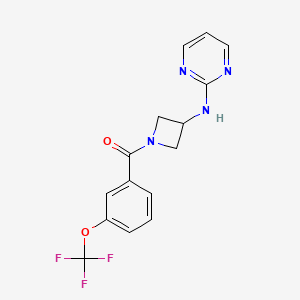
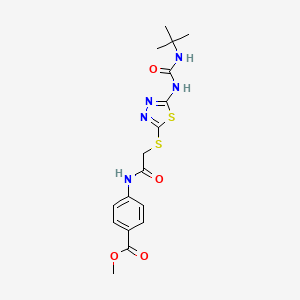

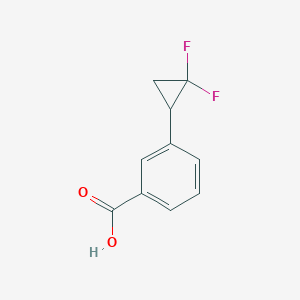
![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-phenethylacetamide](/img/structure/B2876735.png)
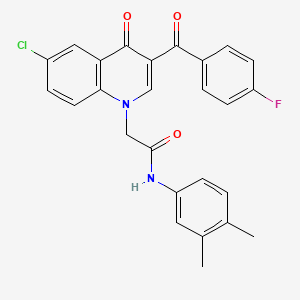
![(2Z)-8-(2,4-dimethoxyphenyl)-2-(pyridin-3-ylmethylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one](/img/structure/B2876738.png)

